2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentanone
Overview
Description
2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentanone is a fluorinated organic compound with the molecular formula C8H8F4O2 This compound is characterized by the presence of a cyclopentanone ring substituted with a tetrafluoropropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentanone typically involves the reaction of cyclopentanone with a fluorinated acylating agent. One common method is the acylation of cyclopentanone using 2,2,3,3-tetrafluoropropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentanone derivatives.
Scientific Research Applications
2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound with unique properties due to fluorine substitution.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with improved performance characteristics.
Mechanism of Action
The mechanism of action of 2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentanone involves its interaction with molecular targets through its carbonyl and fluorine groups. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets. The carbonyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,2,3,3-Tetrafluoropropanoyl)cyclohexanone: Similar structure but with a cyclohexanone ring.
2-(2,2,3,3-Tetrafluoropropanoyl)cyclobutanone: Similar structure but with a cyclobutanone ring.
2-(2,2,3,3-Tetrafluoropropanoyl)cycloheptanone: Similar structure but with a cycloheptanone ring.
Uniqueness
2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentanone is unique due to its specific ring size and the presence of four fluorine atoms, which impart distinct chemical and physical properties. The cyclopentanone ring provides a balance between ring strain and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(2,2,3,3-tetrafluoropropanoyl)cyclopentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4O2/c9-7(10)8(11,12)6(14)4-2-1-3-5(4)13/h4,7H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZLDMADHKECKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)C(C(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10664339 | |
Record name | 2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10664339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318258-12-7 | |
Record name | 2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10664339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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